molecular formula C18H16N4O3S B3619129 4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3619129
M. Wt: 368.4 g/mol
InChI Key: HYSZTTDNVPGHEG-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-methyl-3-nitro group and a 5-phenethyl-1,3,4-thiadiazol-2-yl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrated and methylated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methyl positions.

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products

    Reduction: 4-methyl-3-amino-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized thiadiazole derivatives

Scientific Research Applications

4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-methyl-3-nitro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-methyl-3-nitro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-methyl-3-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the phenethyl group, which can enhance its biological activity and specificity

Properties

IUPAC Name

4-methyl-3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-12-7-9-14(11-15(12)22(24)25)17(23)19-18-21-20-16(26-18)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSZTTDNVPGHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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